molecular formula C12H12N2O2S B10941790 (5E)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

(5E)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10941790
M. Wt: 248.30 g/mol
InChI Key: OEOOCCFSYTYGBO-JXMROGBWSA-N
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Description

3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes a thioxo group and a hydroxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The thioxo group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of a thioxo group and a hydroxyphenylmethylidene moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-2-14-11(16)10(13-12(14)17)7-8-3-5-9(15)6-4-8/h3-7,15H,2H2,1H3,(H,13,17)/b10-7+

InChI Key

OEOOCCFSYTYGBO-JXMROGBWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S

Origin of Product

United States

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